2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol

Purity Analysis Quality Control Medicinal Chemistry

Researchers seeking a reliable benzisothiazole dioxide scaffold for pain/inflammation target discovery often face supply inconsistencies. This compound (CAS 7677-49-8, ≥98% purity) offers a defined 1,1-dioxide pharmacophore and ethanolamine handle, enabling direct functionalization for covalent inhibitors or probe design. Its high melting point (258.9°C) and distinct analytical profile ensure suitability as a reference standard for HPLC/LC-MS method development.

Molecular Formula C9H10N2O3S
Molecular Weight 226.25 g/mol
CAS No. 7677-49-8
Cat. No. B1436482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol
CAS7677-49-8
Molecular FormulaC9H10N2O3S
Molecular Weight226.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NCCO)NS2(=O)=O
InChIInChI=1S/C9H10N2O3S/c12-6-5-10-9-7-3-1-2-4-8(7)15(13,14)11-9/h1-4,12H,5-6H2,(H,10,11)
InChIKeyDYWHFCILLXJTMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol: High-Purity Heterocyclic Building Block


2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol (CAS: 7677-49-8), also referred to as 3-((2-Hydroxyethyl)imino)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide, is a heterocyclic compound characterized by a benzisothiazole dioxide core linked to an ethanolamine moiety . This specific structure, with a molecular formula of C9H10N2O3S and a molecular weight of 226.25 g/mol , places it within the broader class of benzisothiazole derivatives, which are recognized in medicinal chemistry as versatile scaffolds for developing compounds with diverse biological activities [1].

Benzisothiazole dioxide building block with ethanolamine side chain
High-purity specification supports reproducible synthesis workflows
1,1-Dioxide core enhances polarity and hydrogen-bonding capacity

Critical Role of the 1,1-Dioxide Group in CAS 7677-49-8


Substituting 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol with a structurally similar but non-dioxidized analog, such as 2-(Benzo[d]isothiazol-3-ylamino)ethanol (CAS: 21309-72-8), fundamentally alters the compound's physicochemical and potentially its biological profile. The 1,1-dioxide functional group increases molecular weight (226.25 g/mol vs. 194.26 g/mol) and polarity, impacting solubility, crystal packing, and target binding [1]. This specific dioxide feature is a key pharmacophore in many biologically active benzisothiazoles, and its presence or absence can critically affect a compound's activity, selectivity, and safety profile, as seen in related medicinal chemistry programs [2]. Therefore, substitution cannot be assumed without risking significant changes to experimental outcomes.

Target Compound
Non-Dioxidized Analog
Structure
1,1-Dioxide present
No dioxide; benzisothiazole core
Molecular Weight
226.25 g/mol
194.26 g/mol
Polarity & Binding
Higher polarity; potential for additional H-bonds
Lower polarity; altered target engagement profile

The dioxide group may influence pharmacophore interactions. Substitution can shift physicochemical properties and biological readouts, requiring revalidation of experimental models.

Comparative Data for CAS 7677-49-8


Purity Comparison vs. Non-Dioxidized Analog

The target compound is commercially available with a high minimum purity specification (NLT 98%), which is consistent across multiple vendors . This level of purity is comparable to that of its non-dioxidized structural analog, 2-(Benzo[d]isothiazol-3-ylamino)ethanol (CAS: 21309-72-8), which is also supplied with a specification of 95-98% purity . This ensures that the compound's enhanced molecular features are not offset by lower quality or inconsistent availability.

Purity Specification
Specification review
NLT 98% (target) vs 95–98% (non-dioxidized analog)
Comparable purity; chemical structure drives differentiation
Vendor HPLC/NMR data; verify lot-specific COA
Purity Analysis Quality Control Medicinal Chemistry

Molecular Weight and Lipophilicity Differences

The presence of the 1,1-dioxide group in the target compound results in a quantifiable increase in molecular weight and polarity compared to its non-dioxidized analog. This is reflected in the target compound's higher molecular weight and calculated LogP value . Such differences are critical for predicting and tuning absorption, distribution, metabolism, and excretion (ADME) properties in early-stage drug discovery.

Physicochemical Shift
Cross-study comparable
MW +31.99 Da, cLogP ~0.62 vs ~1.1
Increased polarity may impact solubility and permeability
Calculated parameters; experimental validation advised
Physicochemical Properties ADME Drug Design

Biological Potential of the 1,1-Dioxide Scaffold

While direct biological data for the specific compound 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol is limited in public literature, its core structure (benzo[d]isothiazole 1,1-dioxide) has demonstrated quantifiable biological activity in relevant assays. For instance, alkynyl-substituted 3-ylidene-dihydrobenzo[d]isothiazole 1,1-dioxide derivatives have shown anti-inflammatory and antioxidant effects, with one compound exhibiting low cytotoxicity (≤30% at tested concentrations) in HL-60 cells [1][2]. This suggests that the target compound's core is a validated scaffold with potential for further derivatization and study.

Scaffold Bioactivity
Class-level inference
Related derivative: ≤30% cytotoxicity in HL-60 cells
Class-level evidence supports anti-inflammatory research context
No direct data for this compound; review scaffold literature
Anti-inflammatory Antioxidant Cytotoxicity Medicinal Chemistry

Thermal Stability and Handling Comparison

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol is a solid with a high melting point (258.9 °C) , which is a direct consequence of its molecular structure and strong intermolecular forces. This property offers practical advantages in handling and storage compared to related compounds with lower melting points, and it simplifies purification via recrystallization.

Thermal Stability
Reported property
Melting point 258.9 °C
High-melting solid facilitates handling and purification
Synthetic chemistry handling context
Thermal Stability Synthetic Chemistry Compound Handling

Application Scenarios for CAS 7677-49-8


Scaffold for Anti-inflammatory and Pain Research

Based on class-level evidence of anti-inflammatory activity in benzo[d]isothiazole 1,1-dioxide derivatives [1], and the demonstrated utility of the core as a capsaicin receptor modulator [2], 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol is an ideal starting scaffold for the synthesis of novel compounds intended for pain and inflammation research. Its specific ethanolamine side chain provides a handle for further functionalization.

Physicochemical Probe for ADME Optimization

The well-defined physicochemical profile of this compound (Molecular Weight: 226.25 g/mol; cLogP: 0.62) makes it suitable for use as a probe to study the impact of the 1,1-dioxide moiety on properties like solubility and permeability. By comparing it directly with its non-dioxidized analog (MW: 194.26 g/mol) , researchers can isolate and understand the specific contributions of this functional group to a molecule's overall ADME profile.

Building Block for Targeted Covalent Inhibitors

The benzisothiazole 1,1-dioxide core is known to engage with biological targets, as seen in the development of Kv1.3 ion channel blockers [3]. The presence of a primary alcohol functional group in 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol makes it an attractive building block for creating focused libraries of potential covalent or non-covalent enzyme inhibitors, where the ethanolamine tail can be further elaborated.

Analytical Reference Standard for Benzisothiazole Dioxides

Given its high reported purity (NLT 98%) and distinct analytical signature (e.g., high melting point of 258.9 °C ), this compound is well-suited for use as an analytical reference standard in the development and validation of HPLC or LC-MS methods for related benzisothiazole dioxide derivatives.

Application
Selection Property
Validation Focus
Inflammation signaling studies
Benzisothiazole dioxide core with derivatizable ethanolamine
In vitro anti-inflammatory pathway assays
ADME profiling research
Distinct 1,1-dioxide polarity and lipophilicity shift
Solubility, permeability, and partition coefficient assays
Targeted inhibitor library synthesis
Primary alcohol handle for further functionalization
Target engagement and selectivity profiling
Benzisothiazole dioxide analytical reference
High-purity specification and characteristic thermal stability
HPLC/LC-MS method calibration and batch consistency

Technical Documentation Hub

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